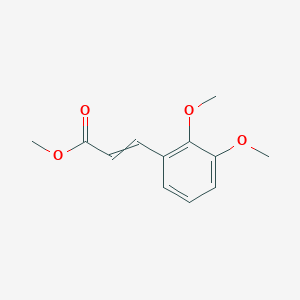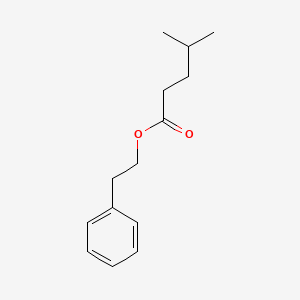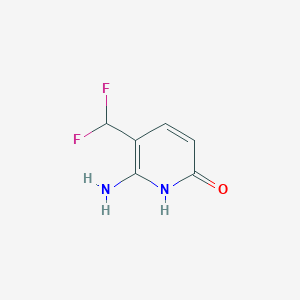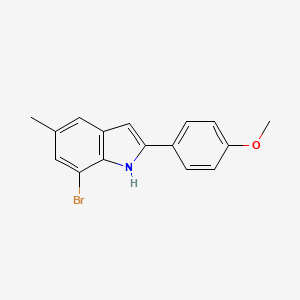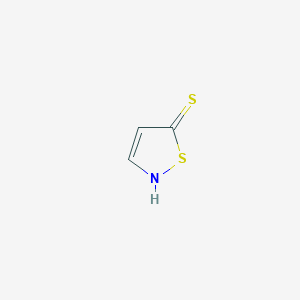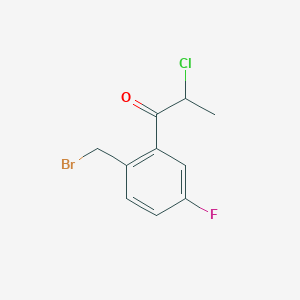![molecular formula C8H6ClIN2 B14063372 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloromethylpyridine with iodine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.
Coupling Reactions: The iodine group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins . This can lead to changes in the function or activity of these biomolecules, which is the basis for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Chloromethylpyridine: This compound is similar in structure but lacks the iodine substituent.
2-Chloro-6-(trichloromethyl)pyridine: Another related compound with different substituents that can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold.
特性
分子式 |
C8H6ClIN2 |
|---|---|
分子量 |
292.50 g/mol |
IUPAC名 |
2-(chloromethyl)-8-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2 |
InChIキー |
JQKKEXDKWMQYEO-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(N=C2C(=C1)I)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


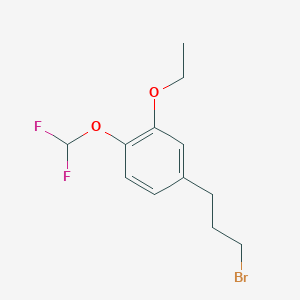

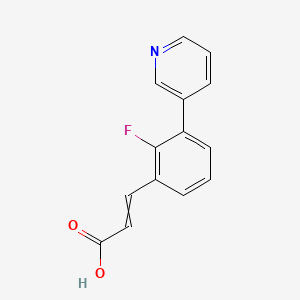

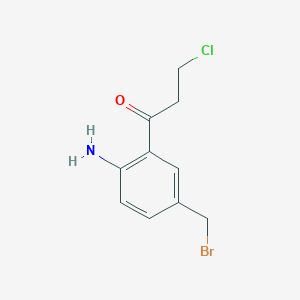
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
